

Application Notes and Protocols for E7820 in Preclinical Research

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Compound of Interest

Compound Name: E 2078

Cat. No.: B1593395

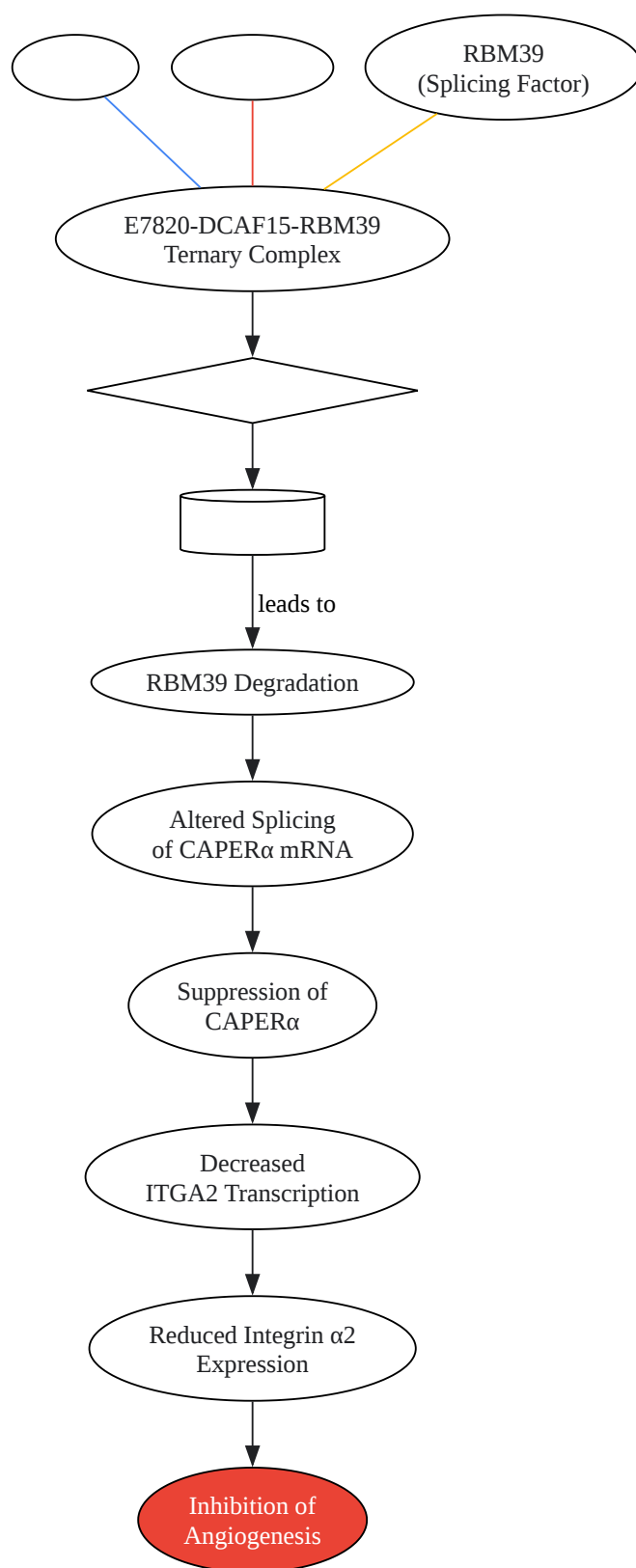
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of E7820 in preclinical research settings. E7820 is an orally available, aromatic sulfonamide derivative with antiangiogenic and antitumor properties.^[1] Its mechanism of action centers on the inhibition of integrin $\alpha 2$ expression on endothelial cells, which is crucial for angiogenesis.^[2]^[3]

Mechanism of Action

E7820 functions as a molecular glue that induces the degradation of the splicing factor RBM39.^[4] This is achieved by promoting the formation of a ternary complex between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.^[4] A key downstream effect of this action is the suppression of CAPER α , a coactivator for activating protein-1 (AP-1), which in turn downregulates the transcription of the integrin $\alpha 2$ subunit (ITGA2) gene.^[5] The reduction of integrin $\alpha 2$ on the surface of endothelial cells disrupts cell-matrix interactions and inhibits key processes in angiogenesis, including endothelial cell proliferation and tube formation.^[1]^[2]



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In Vitro Applications

E7820 has been demonstrated to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[2][6] It is effective in suppressing angiogenesis induced by key growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[6]

In Vivo Applications

Oral administration of E7820 has shown significant antitumor activity in various mouse xenograft models, including those for human colon, breast, pancreas, and kidney cancers.[1][7] It effectively inhibits tumor-induced angiogenesis and suppresses tumor growth.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the dosage and administration of E7820 in preclinical research.

Table 1: In Vitro Efficacy of E7820

Cell Line	Assay	E7820 Concentration	Observed Effect	Citation
HUVEC	Proliferation (bFGF-induced)	IC50: 0.10 µg/mL	Inhibition of cell proliferation	[6]
HUVEC	Proliferation (VEGF-induced)	IC50: 0.081 µg/mL	Inhibition of cell proliferation	[6]
HUVEC	Tube Formation	50 ng/mL	Significant decrease in integrin α2 expression	[8]
HUVEC	Tube Formation	0.7 µg/mL (bFGF-driven)	Inhibition of tube formation	[9]
HUVEC	Tube Formation	2.0 µg/mL (VEGF-driven)	Inhibition of tube formation	[9]

Table 2: In Vivo Dosage and Administration of E7820 in Mouse Models

Mouse Model	Tumor Type	Route of Administration	Dosage	Dosing Frequency	Treatment Duration	Observed Effect	Citation
Nude Mice	WiDr (human colorectal) xenograft	Oral	Not specified	Not specified	Not specified	Inhibition of tumor growth	[2]
Nude Mice	LoVo (human colorectal) xenograft	Oral	Not specified	Not specified	Not specified	Inhibition of tumor growth	[2]
Nude Mice	Seven human tumor cell lines (colon, breast, pancreas , kidney) xenografts	Oral	Not specified	Twice-daily	Not specified	Inhibition of subcutaneous tumor growth	[7]
Nude Mice	KP-1 (human pancreatic) xenograft	Oral	12.5-200 mg/kg	Daily	21 days	Tumor growth inhibition (stasis at 100-200 mg/kg)	[1] [7]

Nude Mice	KP-1 (human pancreatic orthotopic)	Oral	Not specified	Twice-daily	Not specified	Significant inhibition of tumor growth	[7]
Nude Mice	Colo320 DM (human colon) orthotopic	Oral	Not specified	Twice-daily	Not specified	Significant inhibition of tumor growth	[7]
Patient-Derived Xenograft (PDX)	Various solid tumors	Not specified	Not specified	Not specified	Not specified	38.1% overall response rate	[4]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This protocol is for assessing the antiangiogenic effect of E7820 on HUVECs.

Materials:

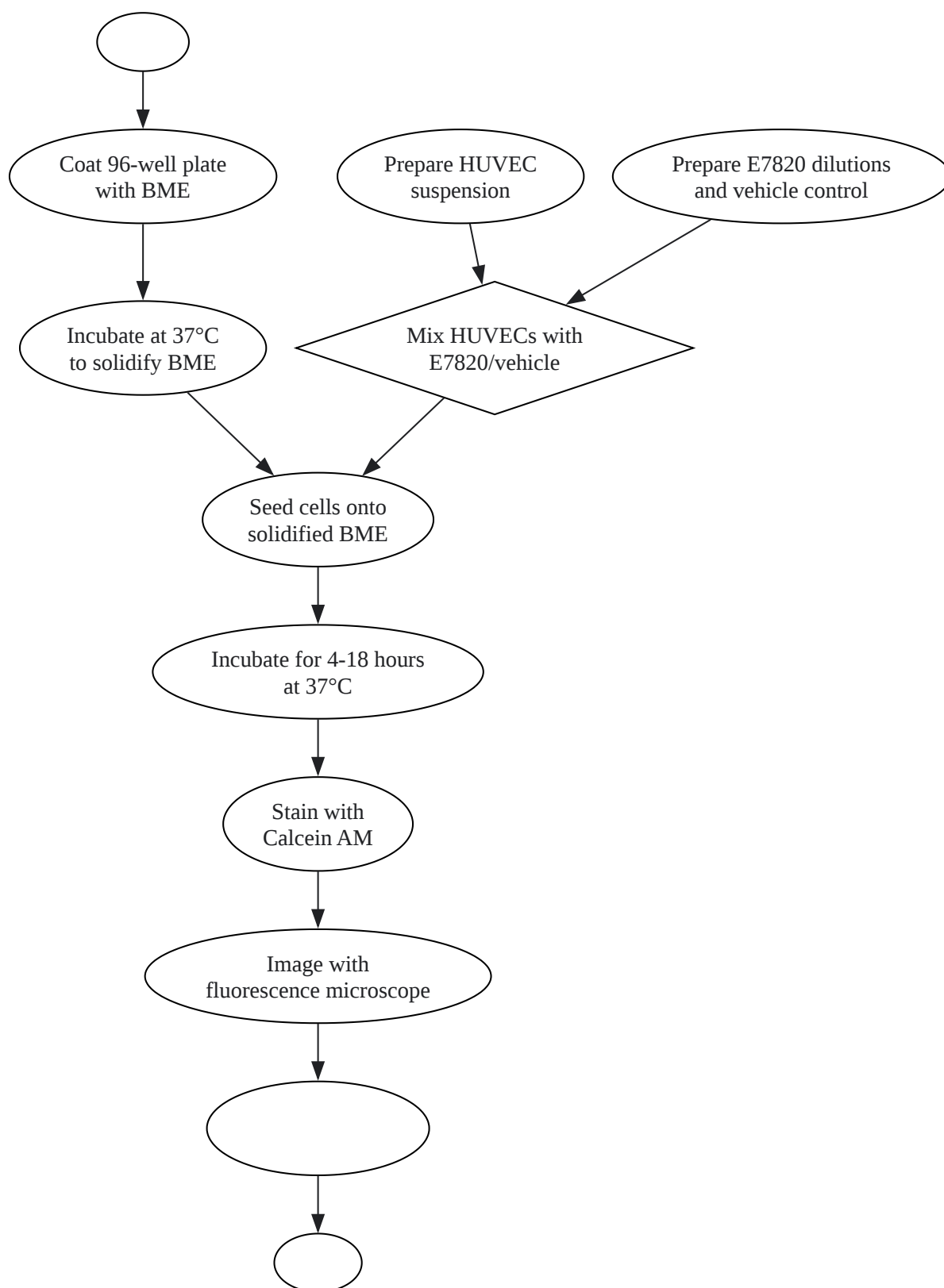
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- E7820 (stock solution in DMSO)
- 96-well plates

- Calcein AM (for visualization)

Procedure:

- Preparation of BME-coated plates:
 - Thaw BME on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Preparation:
 - Culture HUVECs in EGM-2 until they reach approximately 80% confluency.
 - Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 1×10^5 to 1.5×10^5 cells/mL.
- Treatment with E7820:
 - Prepare serial dilutions of E7820 in EGM-2 from a stock solution. A final concentration of 50 ng/mL can be used as a starting point based on previous studies.^[8] Include a vehicle control (DMSO).
 - Mix the HUVEC suspension with the E7820 dilutions.
- Seeding and Incubation:
 - Carefully add 100 µL of the cell suspension (containing 1×10^4 to 1.5×10^4 cells) to each BME-coated well.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Tube formation can typically be observed within this time frame.
- Visualization and Analysis:
 - After incubation, carefully remove the medium.

- Stain the cells with Calcein AM for visualization of the tube network.
- Capture images using a fluorescence microscope.
- Quantify the tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.



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Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of orally administered E7820 in a mouse xenograft model.

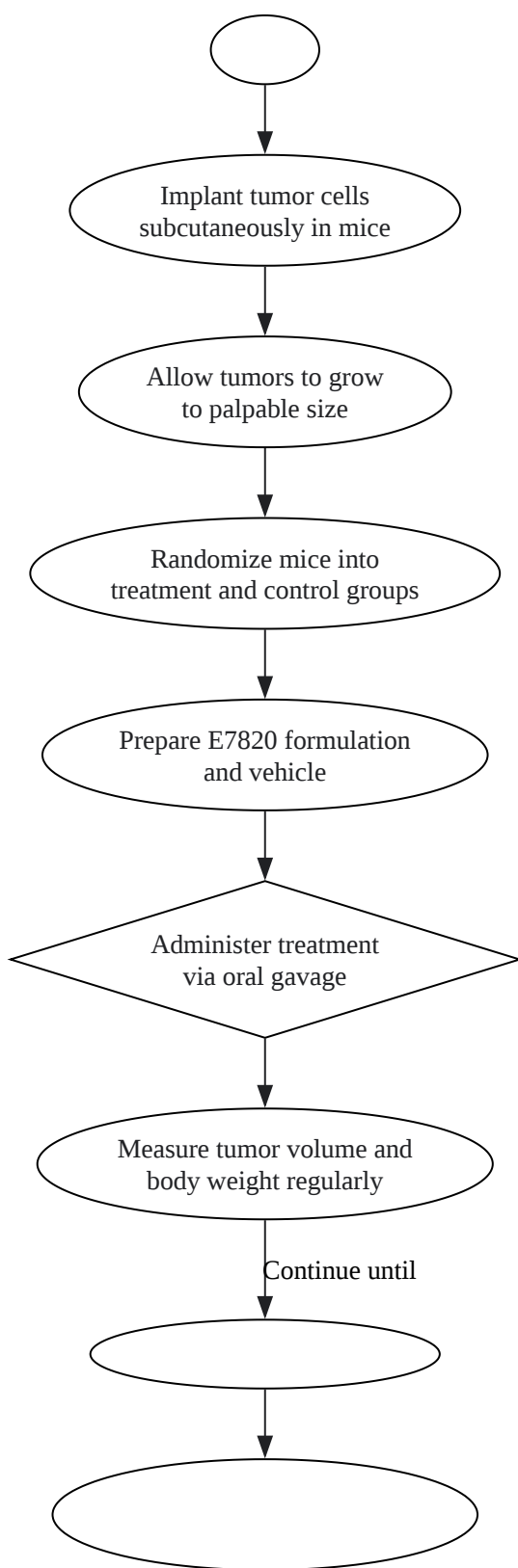
Materials:

- Immunocompromised mice (e.g., nude mice)
- Human cancer cell line (e.g., KP-1 pancreatic cancer cells)
- E7820
- Vehicle for oral administration (e.g., 0.5% methyl cellulose or 0.5% carboxymethyl cellulose)
- Oral gavage needles
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Subcutaneously inject a suspension of the desired human cancer cells (e.g., 1×10^6 to 1×10^7 cells) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Animal Grouping and Treatment Preparation:
 - Randomize the mice into treatment and control groups.
 - Prepare the E7820 formulation by suspending it in the chosen vehicle. Doses ranging from 50 to 200 mg/kg have been shown to be effective.^[7] The formulation should be prepared fresh daily or as stability data allows.
- Administration of E7820:

- Administer E7820 or the vehicle control to the respective groups via oral gavage. A daily or twice-daily dosing schedule can be followed.[\[7\]](#)
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers two to three times per week.
 - Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and general health of the mice throughout the study.
- Endpoint and Analysis:
 - The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration (e.g., 21 days).[\[7\]](#)
 - At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for microvessel density).
 - Compare the tumor growth inhibition between the E7820-treated and control groups.



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